An In-depth Technical Guide to the Physical Properties of (1-(4-Methylbenzyl)piperidin-4-yl)methanol
An In-depth Technical Guide to the Physical Properties of (1-(4-Methylbenzyl)piperidin-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Introduction
(1-(4-Methylbenzyl)piperidin-4-yl)methanol is a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. As a bifunctional molecule, it incorporates a tertiary amine within a piperidine ring and a primary alcohol, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 4-methylbenzyl (p-tolyl) group attached to the piperidine nitrogen imparts specific steric and electronic properties that can influence the molecule's reactivity, lipophilicity, and pharmacological activity in larger constructs.
A thorough understanding of the physical properties of this compound is paramount for its effective use in a research and development setting. These properties dictate critical parameters such as selection of appropriate solvents for reactions and purification, storage conditions, and analytical methods for characterization. Given that this compound is a specialized chemical intermediate, publicly available experimental data is limited. This guide, therefore, provides a comprehensive overview of its known identifiers, predicted physicochemical properties, and detailed, field-proven methodologies for their experimental determination. The focus is not just on the data itself, but on the causality behind the experimental choices, empowering researchers to apply these principles to other novel chemical entities.
Compound Profile and Structure
A clear identification of the molecule is the foundation of any technical analysis. The structural and molecular details are summarized below.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="transparent";
} Caption: Chemical structure of (1-(4-Methylbenzyl)piperidin-4-yl)methanol.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | [1-[(4-methylphenyl)methyl]piperidin-4-yl]methanol | N/A |
| CAS Number | 1211479-04-7 | N/A |
| Molecular Formula | C14H21NO | N/A |
| Molecular Weight | 219.32 g/mol | N/A |
| SMILES | CC1=CC=C(C=C1)CN2CCC(CC2)CO | N/A |
Physicochemical Properties: A Predictive and Comparative Analysis
Direct experimental data for (1-(4-Methylbenzyl)piperidin-4-yl)methanol is not extensively published. However, we can infer its likely properties through computational prediction and by comparing it to structurally similar analogs. Such analysis is a cornerstone of modern drug development, guiding synthetic and formulation strategies before significant resources are committed.[1][]
The key structural features influencing its properties are:
-
The Piperidine Ring: A saturated heterocycle that provides a basic nitrogen atom.
-
The N-(4-Methylbenzyl) Group: A large, lipophilic group that will significantly increase the molecular weight and reduce aqueous solubility compared to its parent, 4-piperidinemethanol.
-
The 4-Methanol Group: A primary alcohol capable of hydrogen bonding, which will increase polarity and provide a site for further chemical modification.
Table 2: Predicted and Analog-Based Physical Properties
| Property | Predicted/Analog Value | Compound | Comments and Rationale |
| Physical State | Likely a solid or high-boiling point oil | Target Compound | The high molecular weight and potential for hydrogen bonding suggest it is unlikely to be a volatile liquid at room temperature. |
| Melting Point (°C) | 55 - 59 | 4-Piperidinemethanol[3] | The addition of the large 4-methylbenzyl group is expected to significantly alter the crystal packing and increase the melting point of the target compound compared to this analog. |
| Boiling Point (°C) | 118 - 120 (at 10 mmHg) | 4-Piperidinemethanol[3] | The target compound's boiling point will be substantially higher due to its greater molecular weight. Boiling would likely require reduced pressure to prevent decomposition. |
| pKa (Predicted) | ~10.27 | 1-Methyl-4-(piperidin-4-yl)-piperazine[4] | The basicity of the piperidine nitrogen is expected to be in this range, typical for tertiary amines. |
| Water Solubility | Low | Target Compound | The large, nonpolar 4-methylbenzyl group will dominate the molecule's character, likely making it poorly soluble in water despite the hydroxyl group. The parent compound, 4-piperidinemethanol, is soluble in water.[3] |
| XLogP3-AA (Predicted) | ~2.5 - 3.5 | Target Compound | This predicted value indicates significant lipophilicity, in contrast to the parent 4-piperidinemethanol (XLogP3-AA: -0.1).[5] This is a direct consequence of the N-benzyl substituent. |
Experimental Determination of Core Physical Properties: A Practical Guide
For any new chemical entity, experimental verification of its physical properties is a mandatory step for full characterization. The following protocols are self-validating systems designed to produce reliable and reproducible data.
3.1 Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[6]
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: Ensure the compound is completely dry and finely powdered. Introduce a small amount into a capillary tube, packing it to a height of 2-3 mm.[7][8]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Strategy (The Key to Accuracy):
-
If the approximate melting point is unknown, perform a rapid preliminary run to find a rough value.
-
For the accurate measurement, heat rapidly to about 20°C below the expected melting point.[7]
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.[9]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is reported as T1 - T2.[7]
Causality Behind the Protocol: A slow heating rate near the melting point is crucial. If heated too quickly, the temperature reading on the thermometer will lag behind the actual temperature of the sample, leading to an artificially high and broad melting range.[7]
dot graph "Melting_Point_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; bgcolor="transparent";
} Caption: Workflow for accurate melting point determination.
3.2 Boiling Point Determination (Under Reduced Pressure)
For high molecular weight compounds like (1-(4-Methylbenzyl)piperidin-4-yl)methanol, heating to the atmospheric boiling point can cause decomposition. Therefore, determining the boiling point at a reduced pressure is the standard and necessary approach.[10]
Experimental Protocol: Micro Boiling Point Method
-
Apparatus: Attach a small test tube containing ~0.5 mL of the liquid sample to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the side arm of the Thiele tube gently.[11]
-
Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor pressure has overcome the external pressure.[11]
-
Cooling and Measurement: Remove the heat source. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure inside the capillary equals the external pressure of the system.[11]
-
Record Data: Record both the temperature and the pressure of the vacuum system. Use a pressure-temperature nomograph to correct the boiling point to standard pressure if required.[12]
3.3 Solubility Profiling
Solubility is a critical parameter for drug development, influencing everything from reaction conditions to bioavailability.[13] A systematic solubility profile is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility.[14]
Experimental Protocol: Equilibrium "Shake-Flask" Solubility
-
System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 phosphate buffer, methanol, dichloromethane, hexane). The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
-
Sample Separation: After equilibration, allow the vials to stand. Separate the saturated solution from the excess solid via centrifugation or filtration through a syringe filter (e.g., 0.45 µm PTFE).[15]
-
Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[16][17]
-
Reporting: Express solubility in units such as mg/mL or µg/mL for each solvent.
Causality Behind the Protocol: This method determines the thermodynamic solubility because the system is allowed to reach a true equilibrium between the solid and dissolved states.[16] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true stable solubility.[17]
Spectroscopic Characterization Profile (Expected)
While raw spectral data is not available, the structure of (1-(4-Methylbenzyl)piperidin-4-yl)methanol allows for a confident prediction of the key signals required for its identification using NMR spectroscopy.[18][19]
-
¹H NMR:
-
Aromatic Protons: Two doublets in the ~7.0-7.3 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring.
-
Benzylic Protons (-N-CH₂-Ar): A singlet around ~3.5 ppm.
-
Hydroxymethyl Protons (-CH₂-OH): A doublet around ~3.4-3.6 ppm. The alcohol proton itself will appear as a broad singlet.
-
Piperidine Protons: A series of complex multiplets between ~1.2 and 3.0 ppm. Protons on carbons adjacent to the nitrogen will be the most downfield.
-
Methyl Protons (-Ar-CH₃): A sharp singlet around ~2.3 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Four signals between ~128 and 140 ppm. The quaternary carbons will have distinct shifts.
-
Benzylic Carbon (-N-CH₂-Ar): A signal around ~63 ppm.
-
Hydroxymethyl Carbon (-CH₂-OH): A signal around ~67 ppm.
-
Piperidine Carbons: Signals in the ~30-55 ppm range.
-
Methyl Carbon (-Ar-CH₃): A signal around ~21 ppm.
-
Safety, Handling, and Storage
All piperidine derivatives should be handled with care in a well-ventilated area or chemical fume hood.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22]
-
Incompatibilities: Avoid strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[21] The compound may be hygroscopic, similar to related structures like 4-piperidinemethanol.[3]
References
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 23, 2026, from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. Retrieved January 23, 2026, from [Link]
-
Al-Tammami, A. (2021). experiment (1) determination of melting points. Retrieved January 23, 2026, from [Link]
-
LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 23, 2026, from [Link]
-
Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2016). Software for the prediction of physicochemical properties | Download Table. Retrieved January 23, 2026, from [Link]
-
LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 23, 2026, from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved January 23, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved January 23, 2026, from [Link]
-
Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. Retrieved January 23, 2026, from [Link]
-
Revvity Signals Software. (n.d.). ChemDraw. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-4-piperidinemethanol. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved January 23, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved January 23, 2026, from [Link]
-
Molinspiration Cheminformatics. (n.d.). Home. Retrieved January 23, 2026, from [Link]
-
Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved January 23, 2026, from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved January 23, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved January 23, 2026, from [Link]
-
Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved January 23, 2026, from [Link]
-
Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. [Link]
-
ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 4-Piperidinemethanol. Retrieved January 23, 2026, from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved January 23, 2026, from [Link]
-
Unknown. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved January 23, 2026, from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 3. 4-Piperidinemethanol | 6457-49-4 [chemicalbook.com]
- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 5. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. davjalandhar.com [davjalandhar.com]
- 9. westlab.com [westlab.com]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. who.int [who.int]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. carlroth.com [carlroth.com]
- 21. chemos.de [chemos.de]
- 22. nj.gov [nj.gov]
